molecular formula C25H28N8O B12413671 Jak3/btk-IN-1

Jak3/btk-IN-1

カタログ番号: B12413671
分子量: 456.5 g/mol
InChIキー: RFHWLYCWPJCJSE-GOSISDBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

化学反応の分析

Jak3/btk-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Jak3/btk-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of Jak3 and Btk signaling pathways. In biology, it helps in understanding the role of these kinases in immune cell signaling and development. In medicine, this compound is being investigated for its potential to treat autoimmune diseases, inflammatory conditions, and certain cancers . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .

作用機序

Jak3/btk-IN-1 exerts its effects by simultaneously inhibiting the Jak3 and Btk signaling pathways. Jak3 is primarily involved in immune cell signaling, while Btk plays a crucial role in B cell development and function. By targeting these kinases, this compound disrupts the signaling pathways that contribute to autoimmune diseases and certain cancers . The compound binds to the active sites of Jak3 and Btk, preventing their activation and subsequent signaling .

類似化合物との比較

Jak3/btk-IN-1 is unique due to its dual inhibition of both Jak3 and Btk. Similar compounds include other Jak inhibitors such as tofacitinib and ruxolitinib, which primarily target Jak1 and Jak2, respectively . Additionally, Btk inhibitors like ibrutinib specifically target Btk but do not inhibit Jak3 . The dual inhibition provided by this compound offers a synergistic effect, making it a promising candidate for the treatment of autoimmune diseases and certain cancers .

Conclusion

This compound is a potent dual inhibitor with significant potential in the treatment of autoimmune diseases and certain cancers. Its unique mechanism of action and wide range of scientific research applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

特性

分子式

C25H28N8O

分子量

456.5 g/mol

IUPAC名

1-[(3R)-3-[[2-[(1-ethylpyrazol-4-yl)amino]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C25H28N8O/c1-3-21(34)32-12-8-11-18(15-32)28-24-22-20(17-9-6-5-7-10-17)14-26-23(22)30-25(31-24)29-19-13-27-33(4-2)16-19/h3,5-7,9-10,13-14,16,18H,1,4,8,11-12,15H2,2H3,(H3,26,28,29,30,31)/t18-/m1/s1

InChIキー

RFHWLYCWPJCJSE-GOSISDBHSA-N

異性体SMILES

CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)C4=CC=CC=C4)C(=N2)N[C@@H]5CCCN(C5)C(=O)C=C

正規SMILES

CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)C4=CC=CC=C4)C(=N2)NC5CCCN(C5)C(=O)C=C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。